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Compound of Interest

Compound Name: (E/Z)-CCR-11

Cat. No.: B606544

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (E/Z)-CCR-11, a
rhodanine derivative identified as a potent antibacterial agent. The document details the
synthetic pathway, experimental protocols, and the mechanism of action of this compound,
presenting quantitative data in a structured format and visualizing key pathways using Graphviz
diagrams.

Introduction

(E/Z)-CCR-11, chemically known as (E)-2-thioxo-5-({[3-(trifluoromethyl)phenyl]furan-2-
yl}methylene)thiazolidin-4-one, is a small molecule inhibitor of the bacterial cell division protein
FtsZ. By targeting this essential protein, CCR-11 effectively disrupts bacterial cytokinesis,
leading to cell elongation and eventual death. This unique mechanism of action makes it a
promising candidate for the development of novel antibiotics, particularly in the face of rising
antimicrobial resistance. This guide will focus on the chemical synthesis of CCR-11, providing a
step-by-step pathway for its laboratory-scale preparation.

Retrosynthetic Analysis

The synthesis of (E/Z)-CCR-11 can be approached through a retrosynthetic analysis, which
deconstructs the target molecule into simpler, commercially available starting materials. The
key disconnection lies at the exocyclic double bond, which is characteristic of a Knoevenagel
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condensation. This reaction typically involves the condensation of an active methylene
compound, in this case, rhodanine, with an aldehyde.

The required aldehyde intermediate is 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde. This
intermediate can be synthesized via a Suzuki-Miyaura cross-coupling reaction between a 5-
halofuran-2-carbaldehyde (e.g., 5-bromofuran-2-carbaldehyde) and 3-
(trifluoromethyl)phenylboronic acid.
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Caption: Retrosynthetic analysis of (E/Z)-CCR-11.

Synthesis Pathway

The forward synthesis of (E/Z)-CCR-11 is a two-step process starting from commercially
available precursors.
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Step 1: Suzuki-Miyaura Coupling for the Synthesis of 5-[3-(Trifluoromethyl)phenyl]furan-2-
carbaldehyde

The first step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromofuran-
2-carbaldehyde with 3-(trifluoromethyl)phenylboronic acid. This reaction forms the carbon-
carbon bond between the furan ring and the phenyl ring.

Step 2: Knoevenagel Condensation for the Synthesis of (E/Z)-CCR-11

The second and final step is the Knoevenagel condensation of the synthesized aldehyde
intermediate with rhodanine. This reaction is typically catalyzed by a weak base and results in
the formation of the exocyclic double bond, yielding the target compound (E/Z)-CCR-11. The
reaction generally produces the more thermodynamically stable E-isomer as the major product.
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Caption: Forward synthesis pathway for (E/Z)-CCR-11.

Experimental Protocols

Synthesis of 5-[3-(Trifluoromethyl)phenyljfuran-2-
carbaldehyde

Materials:
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o 5-Bromofuran-2-carbaldehyde

o 3-(Trifluoromethyl)phenylboronic acid
o Palladium(ll) acetate (Pd(OAC)2)

o Triphenylphosphine (PPhs)

e Potassium carbonate (K2CO3)

o Toluene

» Ethanol

o Water

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

In a round-bottom flask, combine 5-bromofuran-2-carbaldehyde (1.0 eq), 3-
(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

e Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
o De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

e Add the palladium catalyst, prepared in situ by mixing palladium(ll) acetate (0.03 eq) and
triphenylphosphine (0.12 eq) in a small amount of the solvent mixture.

o Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24
hours, monitoring the reaction progress by thin-layer chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature and dilute with water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude
product.

Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of hexane and ethyl acetate) to afford 5-[3-
(trifluoromethyl)phenyl]furan-2-carbaldehyde as a solid.

Synthesis of (E/Z)-CCR-11

Materials:

5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

Rhodanine

Sodium acetate (NaOAc)

Glacial acetic acid

Ethanol

Procedure:

Dissolve 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde (1.0 eq) and rhodanine (1.1 eq) in
glacial acetic acid or ethanol in a round-bottom flask.

Add sodium acetate (2.0-3.0 eq) to the mixture.

Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-8 hours. Monitor
the reaction by TLC.

After the reaction is complete, cool the mixture to room temperature. A precipitate should
form.

Pour the reaction mixture into ice-cold water to facilitate further precipitation.
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e Collect the solid product by vacuum filtration and wash it with cold water and then with a

small amount of cold ethanol.

e Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain

pure (E)-CCR-11. The Z-isomer may be present in the mother liquor.

Quantitative Data

Parameter Value Reference
Synthesis of Aldehyde
Intermediate
General Suzuki-Miyaura
Yield 70-85% reaction yields for similar
substrates.
) Expected purity after
Purity >95% (after chromatography)

purification.

Synthesis of (E/Z)-CCR-11

Typical yields for Knoevenagel

Yield 60-80% condensations with
rhodanines.
) o Expected purity for the major
Purity >98% (after recrystallization)

E-isomer.

Biological Activity

ICso (B. subtilis FtsZ GTPase

o 1.5+0.3uM [1]
activity)
MIC (Bacillus subtilis) 3uM [1]
MIC (Mycobacterium
. 4 uM [1]
smegmatis)
ICso (HelLa cell proliferation) 18.1 + 0.2 uM [1]

Mechanism of Action: FtsZ Inhibition
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(EIZ)-CCR-11 exerts its antibacterial effect by targeting FtsZ, a crucial protein in bacterial cell
division. FtsZ is a prokaryotic homolog of eukaryotic tubulin and polymerizes in a GTP-
dependent manner to form the Z-ring at the mid-cell, which serves as a scaffold for the
assembly of the divisome complex.

The mechanism of inhibition by CCR-11 involves the following steps:

Binding to FtsZ: CCR-11 binds to a pocket on the FtsZ protein.

« Inhibition of Polymerization: This binding event interferes with the ability of FtsZ monomers to
polymerize into protofilaments.

« Inhibition of GTPase Activity: The binding of CCR-11 also inhibits the GTPase activity of
FtsZ, which is essential for the dynamic nature of the Z-ring.

 Disruption of Z-Ring Formation: As a result of the inhibition of polymerization and GTPase
activity, the formation of a functional Z-ring is prevented.

« Inhibition of Cell Division: Without a proper Z-ring, bacterial cell division is blocked, leading to
the formation of elongated, filamentous cells and ultimately cell death.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b606544?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

-

Normal Bacterial Cell Division

FtsZ Monomers GTP

Y Y
Polymerizationj

[Ftsz Protofilaments)

Y
Z-Ring FormatiorD

\

Y
[Divisome Assembly)

Y

Cell Division

\

A\ [

Inhibition of
Polymerization

Inhibition by CCR-11

(E/Z)-CCR-11

Inhibition of
GTPase Activity

[Disrupted Z-Ring)
Y

Cell Filamentation
& Death

J

Click to download full resolution via product page

Caption: Mechanism of FtsZ inhibition by (E/Z)-CCR-11.

Conclusion

This technical guide has outlined a reliable and reproducible two-step synthesis of the

antibacterial agent (E/Z)-CCR-11. The pathway, involving a Suzuki-Miyaura coupling followed

by a Knoevenagel condensation, provides an efficient route to this promising FtsZ inhibitor. The

detailed experimental protocols and an understanding of the mechanism of action are crucial

© 2025 BenchChem. All rights reserved.

9/11 Tech Support


https://www.benchchem.com/product/b606544?utm_src=pdf-body-img
https://www.benchchem.com/product/b606544?utm_src=pdf-body
https://www.benchchem.com/product/b606544?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

for researchers and drug development professionals working on the discovery of new
antimicrobial agents. The provided data and visualizations serve as a valuable resource for the
synthesis and further investigation of CCR-11 and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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